Chlorpromazine sulfoxide

Dopamine receptor pharmacology Antipsychotic drug metabolism Neuronal activity assay

Researchers quantifying chlorpromazine metabolic pathways require pharmacopeial-grade reference standards to distinguish the inactive sulfoxide metabolite from the therapeutically active 7-hydroxy metabolite. Chlorpromazine sulfoxide (EP Impurity A) directly addresses this need. • Enables accurate HPLC-UV or LC-MS/MS quantification of the CYP1A2-mediated sulfoxidation pathway in plasma, urine, and tissue matrices. • Serves as the EP-designated reference standard for impurity profiling, method validation (AMV), and QC release testing during ANDA submissions and commercial chlorpromazine production. • Supplied with comprehensive characterization data; available for immediate dispatch to support pharmacokinetic studies, forensic toxicology, and pharmaceutical quality control workflows.

Molecular Formula C17H19ClN2OS
Molecular Weight 334.9 g/mol
CAS No. 969-99-3
Cat. No. B195716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorpromazine sulfoxide
CAS969-99-3
Synonyms2-Chloro-N,N-dimethyl-10H-Phenothiazine-10-propanamine 5-Oxide;  2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine 5-Oxide;  NSC 17470;  Opromazine
Molecular FormulaC17H19ClN2OS
Molecular Weight334.9 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl
InChIInChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3/t22-/m1/s1
InChIKeyQEPPAOXKZOTMPM-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Orange to Pale Brown Solid

Structure & Identifiers


Interactive Chemical Structure Model





Chlorpromazine Sulfoxide: Metabolite Reference Standard


Chlorpromazine sulfoxide (CAS 969-99-3, molecular formula C17H19ClN2OS, molecular weight 334.9 g/mol) is a major sulfoxidized metabolite of the classic phenothiazine antipsychotic chlorpromazine [1]. Formed primarily via cytochrome P450 (CYP1A2)-mediated oxidation, this compound serves as a critical analytical reference standard in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology [2]. Its structural identification as a distinct metabolite enables the accurate quantification of chlorpromazine metabolic pathways in biological matrices [3].

CYP1A2-mediated sulfoxidation metabolite of chlorpromazine – reference for metabolic pathway studies.
Analytical reference standard for research PK, metabolite profiling, and forensic toxicology.
Metabolite-specific quantitation in biological matrices when active/inactive differentiation is required.

Chlorpromazine Sulfoxide: Substitution Limitations


Chlorpromazine metabolites are not functionally interchangeable. The sulfoxide derivative exhibits pharmacological properties that diverge both quantitatively and qualitatively from the parent compound and from the therapeutically active 7-hydroxy metabolite [1]. While 7-hydroxychlorpromazine retains substantial D2 receptor antagonist activity (20–70% relative potency compared to chlorpromazine), the sulfoxide is virtually inactive across all dopamine receptor binding systems [2]. Moreover, elevated sulfoxide plasma levels correlate negatively with therapeutic response in schizophrenia, whereas high 7-hydroxy metabolite levels correlate positively—a divergence with direct clinical relevance that demands metabolite-specific quantification [3].

Risk 1
Chlorpromazine sulfoxide is not interchangeable with chlorpromazine or 7-hydroxychlorpromazine reference standards. Its distinct chromatographic and pharmacological profile may shift quantitation accuracy and metabolite attribution.
Risk 2
The sulfoxide exhibits negligible dopamine receptor activity, in contrast to the active 7-hydroxy metabolite. Substituting one metabolite for another risks misinterpreting pharmacological endpoint data and PK- response correlations.

Chlorpromazine Sulfoxide: Differentiation Evidence


Central Dopaminergic Neuron Activity vs. Chlorpromazine

Chlorpromazine sulfoxide is 50–100 times less potent than chlorpromazine in modulating the activity of central dopaminergic (A10) neurons, as measured by electrophysiological recordings [1]. This substantial reduction in dopaminergic activity directly explains the sulfoxide's loss of antipsychotic efficacy relative to the parent compound.

Central dopaminergic neuron activity
Head-to-head
50–100× lower potency than chlorpromazine
Supports inactive metabolite context for dopaminergic endpoint assays
Electrophysiological recording (A10 neurons, rats)
Dopamine receptor pharmacology Antipsychotic drug metabolism Neuronal activity assay

Dopamine D2 Receptor Binding vs. 7-Hydroxychlorpromazine

Chlorpromazine sulfoxide is virtually inactive in dopamine D2 receptor binding, whereas 7-hydroxychlorpromazine retains 20–70% relative potency compared to the parent drug chlorpromazine [1]. Ring sulfoxides of phenothiazines, including chlorpromazine sulfoxide, show negligible binding across D2, α1-adrenoceptor, and α2-adrenoceptor systems [1].

D₂ receptor binding vs 7-OH-CPZ
Head-to-head
Negligible binding vs 7-hydroxychlorpromazine (20–70% relative potency)
Divergent receptor profiles support separate metabolite tracking in PK studies
[³H]spiperone binding, rat brain D₂ receptors
Receptor binding assay D2 dopamine receptor Antipsychotic metabolite pharmacology

Anesthetic Potentiation in Dogs vs. Chlorpromazine

In anesthetized dogs, chlorpromazine sulfoxide potentiates hexobarbital anesthesia but is approximately 10 times less active than chlorpromazine in this assay [1]. The sulfoxide produces negligible potentiation in mice, whereas chlorpromazine shows marked activity across species [1].

Anesthetic potentiation
Head-to-head
~10× lower hexobarbital potentiation vs chlorpromazine in dogs; negligible in mice
Species-dependent CNS depressant activity requires dedicated reference for cross-species metabolite profiling
In vivo dog and mouse hexobarbital potentiation assay
Hexobarbital potentiation In vivo pharmacology CNS depression assay

Sedative Activity vs. Chlorpromazine

In dogs, chlorpromazine is approximately eight times more active than chlorpromazine sulfoxide as a sedative agent at low doses [1]. The sulfoxide exhibits minimal sedative action in mice and rabbits, in contrast to the marked sedation produced by chlorpromazine across all tested species [1].

Sedative activity
Head-to-head
~8× lower sedative potency than chlorpromazine in dogs; minimal effect in mice/rabbits
Attenuated CNS profile distinguishes sulfoxide from sedative metabolites for analytical differentiation
In vivo behavioral assessment, multiple species
Sedation assay CNS pharmacology Dose-response comparison

Acute Toxicity (LD50) in Mice vs. Chlorpromazine

The intraperitoneal LD50 of chlorpromazine sulfoxide in mice is 163 ± 1.42 mg/kg, compared to 190 ± 7.7 mg/kg for chlorpromazine. This difference is statistically significant at the 1% level (p < 0.01) [1]. Subcutaneous LD50 values of 102 mg/kg have also been reported for the sulfoxide [2].

Acute toxicity (LD₅₀)
Head-to-head
163 ± 1.42 mg/kg (i.p., mice)
Supports distinct metabolite safety endpoint monitoring for toxicological research
Significant vs chlorpromazine (190 mg/kg, p
Acute toxicity LD50 determination Preclinical safety

Chlorpromazine Sulfoxide: Key Applications


Therapeutic Drug Monitoring & Pharmacokinetic Studies

Chlorpromazine sulfoxide serves as a critical analytical reference standard for quantifying the sulfoxidation metabolic pathway in plasma, urine, and tissue samples via HPLC-UV or LC-MS/MS methods [3]. Given that elevated sulfoxide levels correlate negatively with therapeutic response (P = 0.002), accurate quantification of this metabolite is essential for distinguishing poor metabolizers from good responders in clinical studies [2].

Forensic Toxicology & Post-Mortem Analysis

In forensic casework involving suspected chlorpromazine exposure or overdose, chlorpromazine sulfoxide must be quantified alongside the parent drug and 7-hydroxy metabolite. Validated HPLC methods using silica columns and ethanolamine-methanol-water mobile phases enable reliable separation and quantification of this metabolite from other phenothiazine derivatives in post-mortem tissues [3].

Impurity Profiling & Quality Control

Chlorpromazine sulfoxide is designated as Chlorpromazine EP Impurity A (Chlorpromazine 5-oxide) in the European Pharmacopoeia [3]. As such, it is required as a reference standard for impurity profiling, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial production of chlorpromazine formulations [3].

Application
Selection Property
Validation Focus
PK research and metabolite profiling
Metabolite-specific analytical reference
Sulfoxidation pathway quantitation in research matrices
Forensic toxicology and post-mortem analysis
Distinct reference for biological matrix confirmation
Metabolite differentiation from other phenothiazine derivatives
Impurity profiling and quality control
EP Impurity A reference standard
Method validation (AMV) and release testing support

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